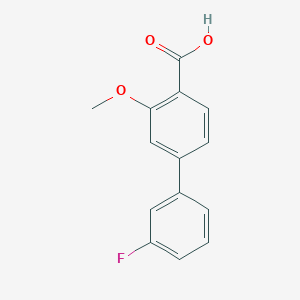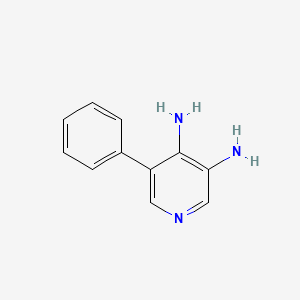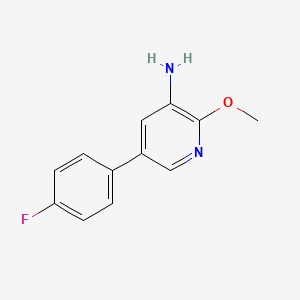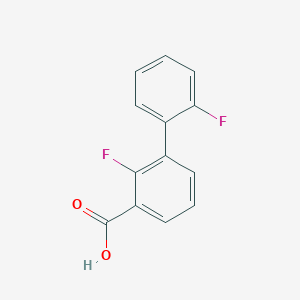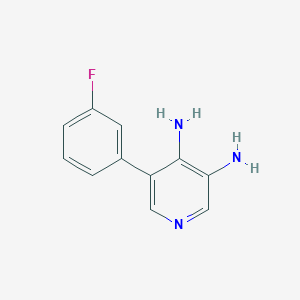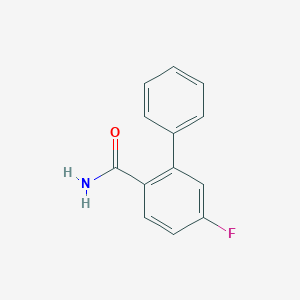
5-Fluorobiphenyl-2-carboxamide
Overview
Description
5-Fluorobiphenyl-2-carboxamide is a synthetic organic compound . It has been the subject of active research in various fields of science and industry.
Synthesis Analysis
The synthesis of carboxamide derivatives like 5-Fluorobiphenyl-2-carboxamide often involves the use of acyl chlorides and heterocyclic amine derivatives . The synthetic strategies of carboxamide derivatives have been the focus of many researchers in the study of pharmaceutical compounds .Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The presence of the carboxamide moiety in these derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis
Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with a wide range of biological and medicinal activities .Scientific Research Applications
Agriculture: Insecticidal Compositions
5-Fluorobiphenyl-2-carboxamide is used in insecticidal compositions suitable for use in the preparation of insecticidal liquid fertilizers . These compositions comprise bifenthrin, an encapsulated crop protection agent, a hydrated aluminum-magnesium silicate, and at least one dispersant . This application provides nutrients for plant growth while eliminating or controlling unwanted insects that can affect the health and vitality of the plants .
Agriculture: Formulations with Liquid Fertilizers
The compound is used in co-formulations with encapsulated crop protection agents for use with liquid fertilizers . These formulations are desirable in agricultural and related endeavors due to the multiple benefits conveyed by just one application in a single piece of equipment .
Agriculture: Foam Formulations
5-Fluorobiphenyl-2-carboxamide is used in agricultural formulations containing an agriculturally active ingredient in a suitable solvent system for generating foam containing formulations for application in a furrow in the form of a foam .
Fungicide: Cereal Crop Protection
The compound is used as a fungicide for use in cereals for key stem and leaf disease control including strobilurin-resistant septoria . This application helps to maintain the health of cereal crops and increase yield.
Fungicide: Antifungal Agrochemical
5-Fluorobiphenyl-2-carboxamide is used as an antifungal agrochemical . It is used in agriculture, horticulture, forestry, etc. for its fungicidal properties .
Biochemistry: Succinate Dehydrogenase Inhibitor
The compound acts as a succinate dehydrogenase inhibitor . This biochemical role is important in the context of its fungicidal properties, as it interferes with a key metabolic pathway in fungi .
Mechanism of Action
Target of Action
5-Fluorobiphenyl-2-carboxamide, also known as bixafen , is a pyrazole-carboxamide fungicide . It primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and thus, the survival of the organism .
Mode of Action
Bixafen inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the fungal cells are unable to maintain their metabolic processes, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by bixafen is the electron transport chain in the mitochondria of fungal cells . By inhibiting the function of respiratory complex II, bixafen disrupts the flow of electrons through this pathway. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, causing a downstream effect of metabolic disruption and cell death .
Pharmacokinetics
The pharmacokinetic properties of bixafen are characterized by its low aqueous solubility and non-volatility . These properties influence its bioavailability and distribution in the environment .
Result of Action
The primary result of bixafen’s action is the death of fungal cells due to metabolic disruption . By inhibiting the function of respiratory complex II, bixafen causes a decrease in ATP production, leading to an inability of the fungal cells to maintain their metabolic processes . This results in the effective control of fungal diseases in crops .
Action Environment
The action of bixafen is influenced by environmental factors. Its environmental persistence allows it to remain active in the environment for extended periods . Its low aqueous solubility and non-volatility mean that it is less likely to be distributed widely in the environment through water or air . These properties can influence the efficacy and stability of bixafen in controlling fungal diseases .
Future Directions
The future research directions for carboxamide derivatives like 5-Fluorobiphenyl-2-carboxamide could involve further exploration of their synthesis, structure-activity relationships, and potential applications in various fields . The development of novel carboxamide analogs possessing enhanced activities with minimum toxicity is a promising area of research .
properties
IUPAC Name |
4-fluoro-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDIIXKEALZMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobiphenyl-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



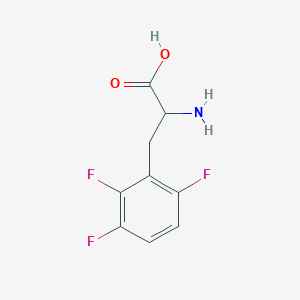

![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)
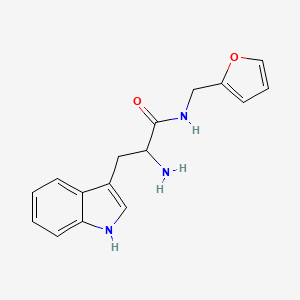

![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)
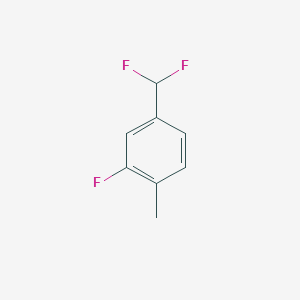
![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)
